(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran

Description

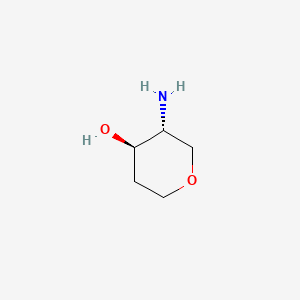

Structure

3D Structure

Properties

IUPAC Name |

(3R,4R)-3-aminooxan-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCSFTQJADYIQH-RFZPGFLSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]([C@@H]1O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid tetrahydropyran scaffold, coupled with the stereochemically defined amino and hydroxyl functional groups, makes it a valuable building block for the synthesis of complex and biologically active molecules. This technical guide provides a comprehensive overview of the known physical properties of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran, detailed experimental protocols for their determination, and a prospective look at its potential applications.

Physical and Chemical Properties

Precise experimental data for the physical properties of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran are not extensively reported in publicly available literature. The data presented below is a compilation of predicted values from computational models and information from chemical suppliers. These values serve as a useful estimation for handling and experimental design.

Table 1: Physical and Chemical Properties of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₂ | --INVALID-LINK-- |

| Molecular Weight | 117.15 g/mol | --INVALID-LINK-- |

| Predicted Boiling Point | 246.8 ± 40.0 °C at 760 mmHg | --INVALID-LINK-- |

| Predicted Flash Point | 103.0 ± 27.3 °C | --INVALID-LINK-- |

| Predicted Density | 1.1 ± 0.1 g/cm³ | --INVALID-LINK-- |

| Predicted pKa | Not available | N/A |

| Optical Rotation | Not available | N/A |

| Melting Point | Not available | N/A |

| Solubility | Not available | N/A |

Experimental Protocols for Physical Property Determination

Given the absence of specific published experimental data for (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran, this section provides detailed, generalized protocols for determining its key physical properties. These methodologies are standard in organic chemistry and can be readily adapted for this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique.

Protocol:

-

Sample Preparation: A small, dry sample of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran is finely powdered.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, to a height of 2-3 mm.[1][2]

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.

-

Initial Determination: A rapid heating rate (4-5 °C per minute) is used to get an approximate melting range.[1]

-

Accurate Determination: The apparatus is cooled to at least 20°C below the approximate melting point. A new sample is heated at a slower rate (1-2 °C per minute) to allow for thermal equilibrium.[1]

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.[1]

Solubility Determination

The solubility of a compound in various solvents is crucial for reaction setup, purification, and formulation.

Protocol:

-

Solvent Selection: A range of solvents should be tested, including water, polar organic solvents (e.g., methanol, ethanol), and nonpolar organic solvents (e.g., dichloromethane, hexanes).

-

Qualitative Assessment: To a test tube containing approximately 1 mL of the solvent, a small, pre-weighed amount (e.g., 10 mg) of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran is added.

-

Observation: The mixture is agitated at a constant temperature. Visual inspection determines if the solid dissolves completely, partially, or not at all.

-

Quantitative Determination (for soluble cases): A saturated solution is prepared by adding excess solute to a known volume of solvent and allowing it to equilibrate. The undissolved solid is removed by filtration or centrifugation. A known volume of the supernatant is then taken, the solvent is evaporated, and the mass of the dissolved solute is measured.

pKa Determination

The pKa value indicates the acidity or basicity of the functional groups. For (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran, the pKa of the amino group is of primary interest. Potentiometric titration is a standard method for this determination.[3][4][5]

Protocol:

-

Sample Preparation: A precise weight of the compound is dissolved in a known volume of deionized water or a suitable co-solvent to create a solution of known concentration. The solution is made acidic (e.g., pH 2-3) with a standard acid solution (e.g., 0.1 M HCl).[4]

-

Titration: A calibrated pH electrode is immersed in the stirred solution. A standard solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.[4]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amino groups have been neutralized.

Optical Rotation Determination

As a chiral molecule, (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran will rotate plane-polarized light. The specific rotation is a characteristic physical property.

Protocol:

-

Sample Preparation: A solution of the compound is prepared by accurately weighing a sample and dissolving it in a known volume of a suitable solvent (e.g., methanol or water).

-

Polarimeter Calibration: The polarimeter is zeroed using a blank solution (the pure solvent).

-

Measurement: The sample solution is placed in a polarimeter cell of a known path length. The observed angle of rotation is measured.[6]

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL. The temperature and wavelength of light used are also recorded.[6]

Synthesis Workflow

The synthesis of chiral 3-amino-4-hydroxy-tetrahydropyran derivatives often involves multi-step sequences starting from readily available chiral precursors. A generalized synthetic approach is outlined below.

Caption: Generalized synthetic workflow for (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran.

Potential Applications and Research Workflow

While specific biological activities for (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran are not yet widely reported, its structural motifs are present in numerous bioactive molecules, including some pharmaceuticals. This suggests its potential as a key building block in drug discovery programs. The following diagram illustrates a logical workflow for exploring the potential of this compound.

Caption: Research workflow for the development of new therapeutics.

Conclusion

(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran represents a promising chiral building block for the synthesis of novel chemical entities with potential therapeutic applications. While a comprehensive experimental characterization of its physical properties is yet to be published, the predicted data and standard experimental protocols provided in this guide offer a solid foundation for researchers. The versatility of its functional groups allows for a wide range of chemical modifications, making it an ideal scaffold for the generation of compound libraries for biological screening and subsequent lead optimization in drug discovery programs. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.

References

An In-depth Technical Guide to the Stereochemistry of 3-amino-4-hydroxy-tetrahydropyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) moiety is a prevalent scaffold in numerous natural products and pharmaceutical agents, prized for its favorable pharmacokinetic properties. The introduction of substituents, such as amino and hydroxyl groups, creates stereocenters that profoundly influence the molecule's three-dimensional structure and biological activity. This technical guide provides a detailed examination of the stereochemistry of 3-amino-4-hydroxy-tetrahydropyran, a key building block in medicinal chemistry. We will delve into the stereoselective synthesis of its various isomers, analyze their conformational preferences, and provide detailed experimental and analytical protocols.

Introduction to the Stereoisomers of 3-amino-4-hydroxy-tetrahydropyran

3-amino-4-hydroxy-tetrahydropyran possesses two stereocenters at the C3 and C4 positions, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These can be grouped into two diastereomeric pairs: the trans isomers ((3R,4R) and (3S,4S)) and the cis isomers ((3R,4S) and (3S,4R)). The relative orientation of the amino and hydroxyl groups dictates the molecule's overall shape and its potential interactions with biological targets.

The different stereoisomers are distinct chemical entities with unique physical and biological properties. Their specific spatial arrangement is crucial in drug design, as only one stereoisomer may exhibit the desired therapeutic effect, while others could be inactive or even produce adverse effects.

Stereoselective Synthesis Strategies

The controlled synthesis of specific stereoisomers of 3-amino-4-hydroxy-tetrahydropyran is a key challenge. Various synthetic methodologies for producing substituted tetrahydropyrans can be adapted for this purpose, often employing stereoselective reactions to control the relative and absolute configuration of the substituents.

General Approaches to Tetrahydropyran Ring Formation

Several powerful reactions are commonly used to construct the tetrahydropyran ring with high diastereoselectivity. These include:

-

Prins Cyclization: The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde can yield highly substituted 4-hydroxytetrahydropyrans. The stereochemical outcome is often dependent on the geometry of the starting alkene.

-

Intramolecular Hydroalkoxylation/Oxa-Michael Addition: The cyclization of δ-hydroxy olefins or the intramolecular conjugate addition of an alcohol to an α,β-unsaturated ketone are effective methods for forming the THP ring. Chiral catalysts can be employed to achieve enantioselectivity.

-

Hetero-Diels-Alder Reaction: The [4+2] cycloaddition of a diene with an aldehyde can provide a dihydropyran intermediate, which can be further functionalized to the desired 3-amino-4-hydroxy-tetrahydropyran.

Diastereoselective Synthesis of cis- and trans-3-amino-4-hydroxy-tetrahydropyran

A plausible strategy for the diastereoselective synthesis of the title compound can be adapted from the synthesis of analogous 3-aminocyclohexanols. This involves the reduction of a β-enaminoketone precursor.

The logical workflow for such a synthesis is depicted below:

Caption: Diastereoselective synthesis of cis- and trans-3-amino-4-hydroxy-tetrahydropyran.

Experimental Protocols

Protocol: Synthesis of a Protected 3-Amino-4-hydroxy-tetrahydropyran Derivative

This protocol outlines a potential multi-step synthesis starting from a readily available precursor.

-

Formation of a Glycal: A suitable pyranose derivative is converted into a glycal (an unsaturated carbohydrate) through a series of protection and elimination steps.

-

Azidonitration: The glycal is subjected to an azidonitration reaction to introduce an azide group (a precursor to the amine) and a nitro group. This reaction often proceeds with high stereoselectivity.

-

Denitration and Hydroxylation: The nitro group is removed, and a hydroxyl group is introduced. The stereochemistry of this step is critical and can be influenced by the neighboring azide group.

-

Reduction of the Azide: The azide group is reduced to the primary amine, for example, by catalytic hydrogenation.

-

Deprotection: Any protecting groups are removed to yield the final 3-amino-4-hydroxy-tetrahydropyran.

Conformational Analysis

The tetrahydropyran ring typically adopts a chair conformation to minimize steric and torsional strain. The relative orientation of the substituents (axial or equatorial) is determined by a combination of steric hindrance and stereoelectronic effects, most notably the anomeric effect.

Chair Conformations and Stereoisomers

The cis and trans diastereomers will exist in equilibrium between two chair conformations.

-

trans Isomers ((3R,4R) and (3S,4S)): In the most stable chair conformation, both the amino and hydroxyl groups can occupy equatorial positions, minimizing 1,3-diaxial interactions. This is generally the thermodynamically preferred isomer.

-

cis Isomers ((3R,4S) and (3S,4R)): In any chair conformation of the cis isomer, one substituent must be in an axial position while the other is equatorial. The equilibrium will favor the conformer where the larger group (typically the amino group, especially if protected) occupies the equatorial position.

The conformational equilibrium can be represented as follows:

Caption: Conformational equilibrium of cis- and trans-3-amino-4-hydroxy-tetrahydropyran.

NMR Spectroscopy for Stereochemical and Conformational Assignment

Proton NMR spectroscopy is a powerful tool for determining the stereochemistry and conformational preferences of cyclic molecules. The coupling constants (J-values) between adjacent protons are dependent on the dihedral angle between them, as described by the Karplus equation.

Table 1: Expected ¹H NMR Coupling Constants for Chair Conformations

| Coupling Type | Dihedral Angle (approx.) | Expected J-value (Hz) | Implication for Substituent Orientation |

| Axial-Axial (J_aa) | 180° | 8 - 13 | Indicates both protons are axial |

| Axial-Equatorial (J_ae) | 60° | 2 - 5 | Indicates one axial and one equatorial proton |

| Equatorial-Equatorial (J_ee) | 60° | 2 - 5 | Indicates both protons are equatorial |

By analyzing the coupling patterns of the protons at C3 and C4, the relative orientation of the amino and hydroxyl groups can be determined. For instance, a large coupling constant (8-13 Hz) between H3 and H4 would indicate a trans-diaxial relationship, confirming a trans isomer in a specific chair conformation. Smaller coupling constants would suggest a cis relationship or a trans-diequatorial arrangement.

Nuclear Overhauser Effect (NOE) spectroscopy can provide further evidence for the spatial proximity of protons, helping to confirm stereochemical assignments and conformational preferences.

Table 2: Available NMR Data for cis-3-amino-4-hydroxy-tetrahydropyran

| Isomer | Technique | Available Data | Source |

| cis-3-amino-4-hydroxy-tetrahydropyran | ¹H NMR | Spectrum available | Commercial Supplier |

Note: A detailed analysis of the coupling constants from the available spectrum would be required to make definitive conformational assignments.

Application in Drug Discovery

The 3-amino-4-hydroxy-tetrahydropyran scaffold is a valuable building block in drug discovery. Its incorporation into a larger molecule can improve properties such as solubility, metabolic stability, and cell permeability. The defined stereochemistry of this fragment is critical for ensuring the correct three-dimensional orientation of functional groups for optimal binding to the biological target.

Conclusion

The stereochemistry of 3-amino-4-hydroxy-tetrahydropyran is a critical aspect of its chemistry and application. The ability to synthesize specific stereoisomers and to understand their conformational behavior is essential for their effective use in medicinal chemistry and drug development. While detailed synthetic protocols and complete NMR data for all isomers are not extensively published, established methods in stereoselective synthesis and conformational analysis provide a robust framework for working with this important molecular scaffold. Further research to fully characterize all stereoisomers would be highly beneficial to the scientific community.

References

An In-Depth Technical Guide on (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran: Chemical Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid tetrahydropyran scaffold, combined with the stereochemically defined amino and hydroxyl functional groups, makes it a valuable building block for the synthesis of complex, biologically active molecules. Understanding the precise three-dimensional structure and conformational preferences of this molecule is crucial for designing novel therapeutics with improved efficacy and selectivity. This technical guide provides a comprehensive overview of the chemical structure and conformational analysis of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran.

Chemical Structure and Identification

(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran is a saturated six-membered heterocycle containing one oxygen atom. The amino and hydroxyl groups are located on adjacent carbon atoms (C3 and C4) with a specific trans-diaxial or trans-diequatorial relationship in the preferred chair conformation.

| Property | Value | Source |

| IUPAC Name | (3R,4R)-3-Amino-oxan-4-ol | PubChem |

| CAS Number | 1350734-61-0 | CymitQuimica[1] |

| Molecular Formula | C₅H₁₁NO₂ | CymitQuimica[1] |

| Molecular Weight | 117.15 g/mol | PubChem[2] |

| SMILES | N[C@H]1COCC[C@H]1O | PubChem[2] |

| InChI Key | KUCSFTQJADYIQH-RFZPGFLSSA-N | CymitQuimica[1] |

Conformational Analysis

The conformational landscape of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran is dominated by the chair conformation, which is the most stable arrangement for six-membered rings, minimizing both angle and torsional strain. The presence of the amino and hydroxyl substituents at the C3 and C4 positions introduces key stereochemical considerations that dictate the preferred chair isomer.

For a (3R,4R) stereochemistry, the two substituents are in a trans relationship. In a chair conformation, this can result in either a diaxial or a diequatorial arrangement of the amino and hydroxyl groups.

Chair Conformations and Equilibrium

The tetrahydropyran ring can exist in two primary chair conformations that are in equilibrium. For (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran, these two conformations are:

-

Diequatorial Conformer: Both the amino group at C3 and the hydroxyl group at C4 occupy equatorial positions. This arrangement is generally favored as it minimizes steric hindrance, specifically 1,3-diaxial interactions.

-

Diaxial Conformer: Both the amino and hydroxyl groups occupy axial positions. This conformation is typically less stable due to significant 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.

The equilibrium between these two conformers is a critical factor in determining the molecule's overall shape and its ability to interact with biological targets.

Caption: Conformational equilibrium between the diequatorial and diaxial chair forms.

Intramolecular Hydrogen Bonding

A significant factor that can influence the conformational equilibrium is the potential for intramolecular hydrogen bonding between the amino and hydroxyl groups. In the diaxial conformation, the proximity of the axial amino and hydroxyl groups could allow for the formation of a hydrogen bond. This interaction would stabilize the diaxial conformer, potentially shifting the equilibrium towards it. However, the energetic cost of increased steric interactions in the diaxial form must be overcome.

Computational studies and experimental techniques such as NMR spectroscopy are required to definitively determine the presence and strength of such an intramolecular hydrogen bond and its effect on the conformational preference. The polarity of the solvent would also play a crucial role, with nonpolar solvents favoring intramolecular hydrogen bonding.

Experimental Protocols

Detailed experimental protocols for the synthesis and conformational analysis of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran are not extensively reported in publicly available literature. However, general synthetic strategies for substituted tetrahydropyrans can be adapted.

General Synthetic Approach

A plausible synthetic route could involve the stereoselective dihydroxylation of a corresponding unsaturated tetrahydropyran precursor, followed by the introduction of the amino group with inversion of stereochemistry. Alternatively, a diastereoselective aminohydroxylation of a suitable alkene could be employed.

Example of a potential experimental workflow for synthesis:

Caption: A potential synthetic workflow for (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of cyclic molecules. The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons is highly dependent on the dihedral angle between them, as described by the Karplus equation.

Key NMR Experiments:

-

¹H NMR: Analysis of the coupling constants between H3 and H4, as well as their couplings to adjacent protons, can provide information about their relative orientation (axial or equatorial).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to identify through-space interactions between protons, which can help to confirm the chair conformation and the relative positions of the substituents.

Expected Coupling Constants:

-

Diaxial relationship: A large coupling constant (typically 8-13 Hz) is expected between axial protons on adjacent carbons (e.g., ³J(H3a, H4a)).

-

Axial-equatorial or diequatorial relationship: Smaller coupling constants (typically 1-5 Hz) are expected.

A detailed analysis of the NMR spectrum would be required to determine the predominant conformation in a given solvent.

Conclusion

(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran is a chiral building block with a well-defined stereochemistry. Its conformational behavior is primarily governed by the preference for a chair conformation that minimizes steric strain. While the diequatorial conformer is generally expected to be more stable, the possibility of intramolecular hydrogen bonding in the diaxial conformer introduces a complexity that requires further computational and experimental investigation. A thorough understanding of the conformational landscape of this molecule is essential for its effective application in the rational design of new and improved therapeutic agents. Further studies, including detailed NMR analysis and computational modeling, are warranted to provide a more quantitative picture of its structural dynamics.

References

In-depth Technical Guide: Spectroscopic and Synthetic Overview of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran is a chiral heterocyclic compound of interest in medicinal chemistry and drug development due to its substituted tetrahydropyran core, a scaffold present in numerous biologically active molecules. This technical guide aims to provide a comprehensive overview of the available spectroscopic data and synthetic methodologies for this specific stereoisomer. However, a thorough search of publicly available scientific literature and chemical databases reveals a significant lack of detailed, experimentally-derived spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy) and specific, validated synthetic protocols for (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran. This document summarizes the available information and highlights the current data gap.

Chemical Identity and Physical Properties

(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran is a specific stereoisomer of 3-Amino-4-hydroxy-tetrahydropyran. The "3R,4R" designation specifies the absolute configuration at the chiral centers at positions 3 and 4 of the tetrahydropyran ring.

Table 1: General Properties of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₂ | CymitQuimica[1], ChemScene |

| Molecular Weight | 117.15 g/mol | CymitQuimica[1], ChemScene |

| CAS Number | 1350734-61-0 | CymitQuimica[1], Ruixibiotech[2] |

| InChI Key | KUCSFTQJADYIQH-RFZPGFLSSA-N | CymitQuimica[1] |

| Purity (Typical) | ≥98% | CymitQuimica[1], ChemScene |

| Storage Conditions | 4°C, protect from light | ChemScene |

Spectroscopic Data: A Current Data Gap

A comprehensive search for experimentally-derived spectroscopic data for (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran (CAS: 1350734-61-0) did not yield detailed spectra or peak lists. While chemical suppliers list the compound for sale, they do not typically provide public access to detailed analytical data such as NMR, MS, or IR spectra.

The following sections outline the type of data that would be expected for a full characterization of this molecule.

¹H NMR Spectroscopy (Expected)

The ¹H NMR spectrum would be crucial for confirming the structure and stereochemistry of the molecule. Expected signals would include multiplets for the protons on the tetrahydropyran ring and signals for the amine and hydroxyl protons. The coupling constants between the protons on C3 and C4 would be particularly important in confirming the cis relationship of the amino and hydroxy groups.

¹³C NMR Spectroscopy (Expected)

The ¹³C NMR spectrum would show five distinct signals corresponding to the five carbon atoms of the tetrahydropyran ring. The chemical shifts would be indicative of the carbon environments (e.g., carbons bonded to oxygen or nitrogen).

Mass Spectrometry (Expected)

High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound.

Infrared (IR) Spectroscopy (Expected)

The IR spectrum would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations (typically in the range of 3200-3600 cm⁻¹), C-H stretching vibrations (around 2850-3000 cm⁻¹), and C-O stretching vibrations (around 1050-1150 cm⁻¹).

Synthesis and Experimental Protocols: A Need for Further Disclosure

A potential synthetic approach could involve a multi-step sequence starting from an achiral precursor, introducing chirality through asymmetric synthesis or resolution, followed by the formation of the tetrahydropyran ring and functional group manipulations.

Diagram 1: Generalized Synthetic Workflow

This diagram illustrates a general, hypothetical workflow for the synthesis and characterization of the target compound. It does not represent a validated experimental protocol.

Caption: Hypothetical workflow for the synthesis and characterization of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran.

Biological Activity and Signaling Pathways

There is no publicly available information regarding the biological activity or any associated signaling pathways for (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran. Research in this area would be required to elucidate its potential roles in drug development.

Conclusion and Future Outlook

While (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran is commercially available, there is a notable absence of detailed, publicly accessible spectroscopic data and experimental protocols in the scientific literature. This information gap hinders the ability of researchers to independently verify the structure and purity of the compound and to develop new synthetic routes or applications.

It is recommended that researchers requiring this compound for their work perform a full analytical characterization upon acquisition. Furthermore, the publication of a detailed and robust synthetic protocol and complete spectroscopic data would be a valuable contribution to the chemical and pharmaceutical sciences community.

Diagram 2: Data Availability Status

This diagram provides a visual summary of the current availability of key information for the target compound.

Caption: Summary of available vs. unavailable data for (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran.

References

An In-depth Technical Guide to the Solubility of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran in various organic solvents. Due to the limited availability of specific experimental data for this compound, this document leverages solubility information from structurally analogous compounds to predict its behavior. Furthermore, it outlines a detailed experimental protocol for the accurate determination of its solubility and provides a logical framework for solvent selection. This guide is intended to be a valuable resource for researchers and professionals involved in the development and formulation of drug candidates incorporating this chemical entity.

Introduction

(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran is a chiral heterocyclic compound featuring both a primary amine and a secondary hydroxyl group. These polar functional groups are capable of acting as both hydrogen bond donors and acceptors, which significantly influences the molecule's physicochemical properties, including its solubility. Understanding the solubility of this compound in a range of organic solvents is critical for various stages of drug development, including synthesis, purification, formulation, and preclinical studies.

This guide will first discuss the expected solubility profile of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran based on its molecular structure and by drawing parallels with a structurally similar compound, trans-4-aminocyclohexanol. Subsequently, a robust experimental protocol for determining its solubility using the shake-flask method followed by HPLC analysis is presented.

Predicted Solubility Profile

Expected Solubility Trends:

-

Polar Protic Solvents: High solubility is expected in polar protic solvents such as water, methanol, and ethanol. The ability of the amino and hydroxyl groups to form strong hydrogen bonds with these solvents will facilitate dissolution.

-

Polar Aprotic Solvents: Good solubility is also anticipated in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can act as hydrogen bond acceptors.

-

Solvents of Intermediate Polarity: Moderate to good solubility may be observed in solvents like acetone and acetonitrile, which possess a significant dipole moment.

-

Nonpolar Solvents: Low solubility is expected in nonpolar solvents such as hexanes, toluene, and diethyl ether, as the energy required to break the strong intermolecular hydrogen bonds of the solute would not be compensated by weak van der Waals interactions with the solvent.

To provide a semi-quantitative perspective, the table below summarizes the reported solubility of a structurally similar compound, trans-4-aminocyclohexanol. It is important to note that while this compound shares key functional groups, the cyclic ether in the tetrahydropyran ring may slightly alter the solubility profile compared to the carbocyclic ring of cyclohexanol.

Table 1: Reported Solubility of the Structurally Analogous Compound, trans-4-Aminocyclohexanol

| Solvent | Reported Solubility | Reference(s) |

| Water | Soluble | [1][2] |

| Methanol | Soluble / Slightly Soluble | [2][3] |

| Ethanol | Freely Soluble | [3] |

| Acetone | Soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |

| Chloroform | Slightly Soluble | [1] |

| Dilute Acids | Freely Soluble | [3] |

Note: The term "soluble" is qualitative. For precise applications, experimental determination of quantitative solubility is essential.

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for the quantitative determination of the solubility of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran in various organic solvents. The recommended approach is the isothermal shake-flask method , which is considered the gold standard for thermodynamic solubility measurement.[4][5]

Materials and Equipment

-

(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran (solid, of known purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (accurate to ±0.01 mg)

-

Glass vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

-

Derivatizing agent (e.g., 9-fluorenylmethoxycarbonyl chloride, FMOC-Cl) if UV detection is used[6]

Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran to a series of glass vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary study can be conducted to determine the time to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter into a clean vial. This filtered solution is the saturated solution.

-

-

Quantification by HPLC:

-

Calibration Curve: Prepare a series of standard solutions of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran of known concentrations in the same solvent.

-

Derivatization (if necessary): As the target compound lacks a strong chromophore, derivatization may be necessary for UV detection. A common method for primary amines is pre-column derivatization with FMOC-Cl.[6]

-

Analysis:

-

Accurately dilute a known volume of the saturated solution with the solvent to bring the concentration within the range of the calibration curve.

-

If required, derivatize the diluted sample and the standard solutions following a validated procedure.

-

Inject the prepared samples and standards onto the HPLC system.

-

Determine the concentration of the compound in the diluted saturated solution by comparing its peak area to the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Logical Framework for Solvent Selection

The choice of a suitable solvent is often guided by the principle of "like dissolves like." For a molecule with both polar and hydrogen-bonding capabilities, a systematic approach to solvent screening is beneficial.

References

The Tetrahydropyran Scaffold: A Cornerstone in Natural Products and Medicinal Chemistry

An In-depth Technical Guide on the Discovery, Origin, and Synthetic Strategies of Substituted Tetrahydropyran Scaffolds for Researchers, Scientists, and Drug Development Professionals.

The tetrahydropyran (THP) ring, a saturated six-membered oxygen-containing heterocycle, stands as a privileged scaffold in the realms of natural product chemistry and drug discovery. Its prevalence in a vast array of biologically active molecules, from potent antibiotics to targeted cancer therapies, underscores its significance. The conformational pre-organization and the ability of the ether oxygen to act as a hydrogen bond acceptor make the THP moiety a valuable bioisostere for carbocyclic rings like cyclohexane, often leading to improved physicochemical and pharmacokinetic properties. This technical guide delves into the origins of substituted THP scaffolds, key synthetic methodologies for their construction, and their role in the development of modern therapeutics.

Discovery and Natural Origins

The discovery of the tetrahydropyran scaffold is intrinsically linked to the isolation and characterization of natural products. For decades, chemists have encountered this structural motif in a diverse range of compounds derived from marine and terrestrial organisms. These natural products, exhibiting a wide spectrum of biological activities, have served as a crucial source of inspiration for the development of new synthetic methodologies and therapeutic agents. The inherent chirality and dense functionalization often found in naturally occurring THP-containing molecules have presented formidable challenges and spurred significant innovation in the field of organic synthesis.

Key Synthetic Methodologies

The construction of substituted tetrahydropyran rings is a central theme in modern organic synthesis. A variety of powerful and stereoselective methods have been developed to access these valuable scaffolds. The choice of synthetic strategy is often dictated by the desired substitution pattern and stereochemistry.

Prins Cyclization

The Prins cyclization is a classic and versatile acid-catalyzed reaction for the formation of tetrahydropyran rings. It typically involves the condensation of a homoallylic alcohol with an aldehyde or ketone. The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene.

Generalized Experimental Protocol for Prins Cyclization:

A solution of the homoallylic alcohol (1 equivalent) and an aldehyde (1.2 equivalents) in a suitable solvent (e.g., dichloromethane, acetonitrile) is cooled to 0 °C. A Lewis acid catalyst (e.g., BF₃·OEt₂, TMSOTf, InCl₃) (0.1-1.0 equivalent) is added dropwise. The reaction mixture is stirred at a temperature ranging from 0 °C to room temperature for a period of 1 to 24 hours, while being monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane, ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired substituted tetrahydropyran.

Intramolecular Oxa-Michael Addition

The intramolecular oxa-Michael (or oxy-Michael) addition is another powerful strategy for the synthesis of tetrahydropyrans. This reaction involves the cyclization of a δ-hydroxy-α,β-unsaturated carbonyl compound. The reaction can be catalyzed by either acid or base, and the stereochemical outcome can often be controlled by the choice of catalyst and reaction conditions.

Generalized Experimental Protocol for Intramolecular Oxa-Michael Addition:

To a solution of the δ-hydroxy-α,β-unsaturated carbonyl compound (1 equivalent) in a suitable solvent (e.g., THF, methanol, dichloromethane) is added a catalytic amount of a base (e.g., NaH, K₂CO₃, DBU) or an acid (e.g., p-toluenesulfonic acid, camphorsulfonic acid). The reaction mixture is stirred at a temperature ranging from 0 °C to reflux for a period of 1 to 48 hours, with progress monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (for base-catalyzed reactions) or sodium bicarbonate (for acid-catalyzed reactions). The mixture is then extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography to yield the substituted tetrahydropyran.

Other Notable Methods

Beyond these two cornerstone reactions, a variety of other elegant strategies have been developed for the synthesis of substituted tetrahydropyrans, including:

-

Hetero-Diels-Alder Reactions: A powerful cycloaddition reaction for the construction of dihydropyran rings, which can be subsequently reduced to the corresponding tetrahydropyrans.

-

Ring-Closing Metathesis (RCM): The use of ruthenium-based catalysts to cyclize diene-containing ethers.

-

Metal-Mediated Cyclizations: The use of transition metals like palladium, gold, and platinum to catalyze the intramolecular hydroalkoxylation of alkenols.

The Tetrahydropyran Scaffold in Drug Discovery

The tetrahydropyran motif is a frequently encountered feature in a multitude of approved drugs and clinical candidates. Its ability to modulate properties such as solubility, lipophilicity, and metabolic stability, while providing a rigid scaffold for the precise orientation of pharmacophoric groups, has made it a favorite among medicinal chemists.

Sotagliflozin: A Dual SGLT1/SGLT2 Inhibitor

Sotagliflozin is a prime example of a modern therapeutic agent featuring a tetrahydropyran core. As a dual inhibitor of sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2), it plays a crucial role in managing blood glucose levels in patients with diabetes. SGLT2 is primarily responsible for glucose reabsorption in the kidneys, while SGLT1 is the main glucose transporter in the gastrointestinal tract. By inhibiting both, sotagliflozin not only increases urinary glucose excretion but also delays intestinal glucose absorption.

Tetrahydropyran in Kinase Inhibitors

The tetrahydropyran scaffold is also a common feature in the design of kinase inhibitors, which are a cornerstone of modern cancer therapy and the treatment of inflammatory diseases. The Janus kinase (JAK) family of enzymes, for instance, are critical components of signaling pathways that regulate immune responses. Dysregulation of the JAK/STAT pathway is implicated in a variety of autoimmune disorders and malignancies. Several JAK inhibitors incorporating a tetrahydropyran moiety have been developed to modulate the activity of this pathway.

Quantitative Analysis of Tetrahydropyran Derivatives

The biological activity of compounds containing a tetrahydropyran scaffold is highly dependent on the nature and stereochemistry of its substituents. Structure-activity relationship (SAR) studies are therefore crucial in optimizing the potency and selectivity of these molecules. The following table summarizes the cytotoxic activity of a series of 2,6-disubstituted 3-methylidenetetrahydropyran-4-ones against human leukemia (HL-60) and breast cancer (MCF-7) cell lines, illustrating the impact of substitution on anticancer efficacy.

| Compound | R¹ | R² | IC₅₀ (µM) vs. HL-60[1] | IC₅₀ (µM) vs. MCF-7[1] |

| 13a | n-Butyl | Isopropyl | > 50 | > 50 |

| 13b | n-Butyl | Ethyl | > 50 | > 50 |

| 13c | n-Butyl | Phenyl | 24.3 ± 2.1 | 30.2 ± 2.5 |

| 13d | Isopropyl | Isopropyl | 15.1 ± 1.3 | 18.9 ± 1.7 |

| 13e | Isopropyl | Ethyl | 18.2 ± 1.5 | 22.4 ± 2.0 |

| 13f | Isopropyl | Phenyl | 9.8 ± 0.8 | 12.5 ± 1.1 |

| 13g | Phenyl | Isopropyl | 10.5 ± 0.9 | 13.1 ± 1.2 |

| 13h | Phenyl | Ethyl | 12.3 ± 1.1 | 15.6 ± 1.4 |

| 13i | Phenyl | Phenyl | 7.5 ± 0.6 | 9.8 ± 0.9 |

Data presented as mean ± standard deviation.

Detailed Experimental Protocols

Synthesis of trans-2,6-disubstituted-3-methylidenetetrahydropyran-4-ones

General Procedure: [1]

To a vigorously stirred solution of 3-diethoxyphosphoryltetrahydropyran-4-one (0.2 mmol) in dry tetrahydrofuran (THF, 2 mL), formaldehyde (36–38% solution in water, 0.167 mL, ca. 2.00 mmol) was added at 0 °C. This was followed by the addition of potassium carbonate (K₂CO₃, 55.3 mg, 0.40 mmol) in water (0.56 mL). The resulting mixture was stirred vigorously at 0 °C for 2 hours. Following the reaction period, diethyl ether (Et₂O, 10 mL) was added, and the layers were separated. The aqueous layer was extracted with Et₂O (3 x 10 mL). The combined organic layers were washed with brine (15 mL), dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent was evaporated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired trans-2,6-disubstituted-3-methylidenetetrahydropyran-4-one.

Conclusion

The substituted tetrahydropyran scaffold continues to be a fertile ground for discovery in both natural product synthesis and medicinal chemistry. Its structural and electronic properties offer unique advantages in the design of bioactive molecules. The ongoing development of novel and efficient synthetic methods to access diverse and complex THP-containing structures, coupled with a deeper understanding of their interactions with biological targets, ensures that this remarkable heterocyclic system will remain at the forefront of scientific innovation for years to come. The examples of sotagliflozin and various kinase inhibitors highlight the tangible impact of THP-based drug design on human health, and the continued exploration of this scaffold promises to deliver the next generation of therapeutics.

References

The Aminotetrahydropyranol Motif: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The aminotetrahydropyranol motif, a saturated six-membered oxygen-containing heterocycle decorated with both amino and hydroxyl groups, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent three-dimensionality, capacity for forming multiple hydrogen bonds, and its role as a versatile chiral building block have made it a cornerstone in the design of numerous biologically active molecules. This technical guide provides a comprehensive overview of the biological relevance of the aminotetrahydropyranol core, with a focus on its role in the development of therapeutics for metabolic disorders and as a promising framework for other disease areas. We will delve into specific examples, detailing their mechanism of action, quantitative biological data, and the experimental protocols used for their evaluation and synthesis.

Case Study 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes

A prominent example showcasing the power of the aminotetrahydropyranol motif is Omarigliptin , a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the once-weekly treatment of type 2 diabetes mellitus.[1][2] The aminotetrahydropyranol core is central to its ability to bind effectively to the DPP-4 active site.

Mechanism of Action

DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] These hormones are crucial for glucose homeostasis, as they stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[4] By inhibiting DPP-4, Omarigliptin increases the levels of active GLP-1 and GIP, leading to enhanced glycemic control.[1][4] This mechanism is associated with a low risk of hypoglycemia because the insulin secretion is glucose-dependent.[1]

Quantitative Data: In Vitro Activity

Omarigliptin is a competitive, reversible, and highly potent inhibitor of the DPP-4 enzyme. Its in vitro activity and selectivity are summarized below.

| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity over other proteases |

| Omarigliptin | DPP-4 | 1.6 | 0.8 | > 67,000 nM (for QPP, FAP, PEP, DPP8, DPP9)[5] |

| Sitagliptin (comparator) | DPP-4 | 18 | - | - |

Table 1: In vitro inhibitory potency and selectivity of Omarigliptin against DPP-4.[5]

Experimental Protocols

The commercial synthesis of Omarigliptin is a convergent route, assembling the molecule from a functionalized pyranone and a mesylated pyrazole. A key step is the diastereoselective reductive amination. The synthesis of the chiral aminotetrahydropyranone intermediate is particularly noteworthy, relying on several ruthenium-catalyzed reactions.[6][7]

Key Intermediate Synthesis: (2R,3S,5R)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-aminium 4-methylbenzenesulfonate

-

Dynamic Kinetic Resolution (DKR): A racemic α-aminoketone precursor undergoes a Ru-catalyzed asymmetric transfer hydrogenation to set two contiguous stereocenters, yielding a syn-amino alcohol with high diastereoselectivity and enantioselectivity.[6]

-

Cycloisomerization: A bis-homopropargylic alcohol, formed in subsequent steps, undergoes a Ru-catalyzed cycloisomerization to form a dihydropyran ring.[6][7]

-

Oxidation: A final Ru-catalyzed oxidation of the resulting pyranol affords the key pyranone intermediate.[6][7]

Final Assembly: Reductive Amination

-

The key pyranone intermediate is reacted with the mesylated pyrazole fragment in dimethylacetamide (DMAc).

-

The mixture is cooled to -15 °C.

-

Sodium triacetoxyborohydride (NaHB(OAc)₃) is added portionwise as the reducing agent.

-

The reaction is stirred for several hours at low temperature to facilitate the reductive amination, forming the C-N bond and establishing the final stereocenter.

-

The reaction is quenched, and the Boc protecting group is removed using an acid (e.g., H₂SO₄ or TFA).

-

The final product, Omarigliptin, is isolated and purified by crystallization.[6]

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against the DPP-4 enzyme.[3][8][9]

-

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against recombinant human DPP-4.

-

Materials:

-

Recombinant human DPP-4 enzyme

-

Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: Tris-HCl (pH 8.0) with NaCl and EDTA

-

Test compound (e.g., Omarigliptin) and positive control (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

-

-

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound and positive control in Assay Buffer. Dilute the DPP-4 enzyme and the Gly-Pro-AMC substrate to their working concentrations in Assay Buffer.

-

Assay Setup: In a 96-well microplate, add Assay Buffer, diluted DPP-4 enzyme, and the diluted test compound (or control/solvent) to designated wells.

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate solution to all wells to start the reaction.

-

Measurement: Incubate the plate at 37°C for 30 minutes, protected from light. Measure the fluorescence intensity in kinetic or endpoint mode.

-

Data Analysis: Subtract the background fluorescence. Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control. Plot percent inhibition versus the logarithm of inhibitor concentration and use a non-linear regression model to determine the IC50 value.

-

Case Study 2: α-Glucosidase Inhibition for Glycemic Control

The aminotetrahydropyranol motif is a classic example of a "glycomimetic" or "aza-sugar." These structures mimic the transition state of glycoside hydrolysis, making them potent inhibitors of glycosidase enzymes. 1-Deoxynojirimycin (DNJ), a natural product featuring this core, and its derivatives are well-studied α-glucosidase inhibitors.

Mechanism of Action

α-Glucosidase is an enzyme located in the brush border of the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. Inhibition of this enzyme delays carbohydrate digestion and absorption, thereby reducing the sharp increase in blood glucose levels after a meal (postprandial hyperglycemia). This is a validated therapeutic strategy for managing type 2 diabetes.

Quantitative Data: In Vitro Activity of DNJ Derivatives

Numerous derivatives of 1-deoxynojirimycin have been synthesized to improve potency and pharmacokinetic properties. The addition of N-alkyl chains, for example, has been shown to significantly enhance inhibitory activity compared to the parent compound and the standard drug, acarbose.

| Compound | Target | IC50 (µM) | Inhibition Type |

| N-Nonyldeoxynojirimycin (NN-DNJ) | Acid α-glucosidase | 0.42 | - |

| Compound 6 (DNJ-undecane-chrysin) | α-glucosidase | 0.51 ± 0.02 | Mixed Competitive |

| Compound 43 (N-alkyl-DNJ derivative) | α-glucosidase | 30.0 ± 0.6 | Competitive |

| Acarbose (standard drug) | α-glucosidase | ~822.0 | Competitive |

| Miglitol (standard drug) | α-glucosidase | 0.64 ± 0.26 | Competitive |

Table 2: In vitro inhibitory potency of selected Deoxynojirimycin derivatives.[5][6][8][10]

Other Therapeutic Applications

The versatility of the aminotetrahydropyranol scaffold extends beyond metabolic diseases. Its ability to mimic biological recognition motifs makes it a valuable starting point for developing agents against other targets.

-

Antiviral Activity: The glycomimetic nature of this scaffold is also exploited in antiviral research. By inhibiting host or viral glycosidases, these compounds can interfere with the proper folding and processing of viral envelope glycoproteins, which is essential for viral maturation and infectivity. For example, aminodiol compounds, which share structural similarities, have been identified as inhibitors of the HIV-1 protease, with 50% effective doses (ED50) in the range of 0.05 to 0.33 µM.[11]

-

Anticancer and Other Activities: The broader tetrahydropyran ring system is found in numerous natural products with diverse biological activities, including antiproliferative effects. The sp3-rich, three-dimensional nature of the aminotetrahydropyranol scaffold makes it an attractive core for building libraries of compounds to screen against a wide array of biological targets.

Conclusion

The aminotetrahydropyranol motif is a demonstrably valuable core structure in drug discovery. Its successful application in the development of the DPP-4 inhibitor Omarigliptin highlights its potential for creating highly potent and selective drugs with favorable pharmacokinetic profiles. Furthermore, its foundational role in the design of α-glucosidase inhibitors and its potential in antiviral and other therapeutic areas underscore its status as a privileged scaffold. The continued exploration of synthetic methodologies to access diverse aminotetrahydropyranol derivatives will undoubtedly lead to the discovery of novel therapeutic agents for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deoxynojirimycin derivatives as potent α-glucosidase inhibitors: in silico ADMET evaluation, molecular dynamics and in vitro validation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antiviral activity of novel isonucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Engineering therapeutic scaffolds: integrating drug delivery with tissue regeneration - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

The Ascendance of a Privileged Scaffold: A Technical Guide to (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Specificity and Efficacy

In the landscape of modern drug discovery, the identification and utilization of "privileged structures" remains a cornerstone of efficient lead generation and optimization. These molecular scaffolds possess the inherent ability to bind to multiple biological targets with high affinity, offering a pre-validated starting point for the development of novel therapeutics. The (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran core has emerged as one such privileged structure, demonstrating significant potential in the design of potent and selective enzyme inhibitors. Its rigid, chair-like conformation, coupled with the stereochemically defined presentation of key hydrogen bond donors and acceptors, allows for precise and favorable interactions within the active sites of various protein targets. This guide provides an in-depth technical overview of this scaffold, with a particular focus on its successful application in the development of β-secretase 1 (BACE1) inhibitors for the potential treatment of Alzheimer's disease.

The (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran Scaffold: A Structural and Functional Analysis

The therapeutic potential of the (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran scaffold is rooted in its distinct structural features. The tetrahydropyran ring provides a metabolically stable, sp³-rich framework that can enhance the pharmacokinetic properties of a drug candidate. The trans-diaxial orientation of the amino and hydroxyl groups creates a well-defined vector for molecular recognition, enabling highly specific interactions with target proteins. This pre-organized arrangement minimizes the entropic penalty upon binding, contributing to higher binding affinities.

Application in BACE1 Inhibition: A Case Study

A prime example of the successful application of this privileged structure is in the design of inhibitors for β-secretase 1 (BACE1), a key aspartic protease in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. The (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran core can effectively mimic the transition state of the BACE1 substrate, with the amino and hydroxyl groups forming critical hydrogen bond interactions with the catalytic aspartate residues (Asp32 and Asp228) in the enzyme's active site.

While specific quantitative data for a BACE1 inhibitor featuring the (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran scaffold was not available in the public domain at the time of this writing, the general class of BACE1 inhibitors has been extensively studied. The table below presents representative data for other BACE1 inhibitors to illustrate the potency that can be achieved.

| Compound Class | BACE1 IC50 (nM) | BACE2 IC50 (nM) | Cathepsin D IC50 (nM) | Reference |

| Iminohydantoin Derivatives | 5.4 | >40,500 | >40,500 | |

| Aminoisoindole Derivatives | 8.6 | >16,000 | >16,000 | |

| Amino-oxazoline Xanthenes | 0.16 | 2.8 | >10,000 |

Experimental Protocols

Synthesis of a (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran Derivative (General Approach)

Illustrative Synthetic Workflow:

Theoretical Stability of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran: A Computational Guide

Abstract: The (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran moiety is a key structural element in various biologically active molecules and a valuable building block in medicinal chemistry. Understanding its conformational preferences is crucial for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the theoretical methods used to calculate the stability of the (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran ring system. It details the principal conformations, the influential non-covalent interactions governing their stability, and a rigorous computational protocol for their analysis. This document is intended for researchers, computational chemists, and drug development professionals.

Introduction

The tetrahydropyran (THP) ring is a prevalent scaffold in numerous natural products and pharmaceutical agents. Its conformational behavior, largely dictated by a preference for a low-energy chair conformation, is significantly influenced by the nature and stereochemistry of its substituents. In the case of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran, the vicinal amino and hydroxyl groups introduce a fascinating interplay of steric and electronic effects, including the potential for intramolecular hydrogen bonding, which can profoundly impact the stability of its conformers.

Due to the lack of direct experimental or computational studies on this specific molecule in the public domain, this guide synthesizes data from analogous substituted tetrahydropyran and cyclohexane systems to predict its conformational landscape. The principles and methodologies outlined herein provide a robust framework for the theoretical investigation of this and similar heterocyclic systems.

Conformational Landscape of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran

The tetrahydropyran ring, much like cyclohexane, predominantly adopts a chair conformation to minimize torsional and angle strain. For a 3,4-disubstituted THP ring, two primary chair conformations are possible, which interconvert via a higher-energy boat or twist-boat transition state. The relative stability of these two chair conformers is determined by the axial or equatorial disposition of the amino and hydroxyl substituents.

Given the (3R,4R) stereochemistry, the two possible chair conformations are:

-

Diequatorial (e,e) Conformer: Both the 3-amino and 4-hydroxyl groups occupy equatorial positions. This conformation is generally expected to be the most stable due to the minimization of steric hindrance, particularly 1,3-diaxial interactions.

-

Diaxial (a,a) Conformer: Both the 3-amino and 4-hydroxyl groups occupy axial positions. This conformation is typically less stable due to significant steric clashes between the axial substituents and the axial hydrogens on the same face of the ring.

A critical stabilizing factor to consider is the potential for an intramolecular hydrogen bond between the amino and hydroxyl groups. In the diaxial conformer, the proximity of the axial -NH2 and -OH groups may allow for the formation of a stabilizing hydrogen bond (O-H···N or N-H···O). While this interaction can offset some of the steric strain, it is generally not sufficient to overcome the strong destabilizing effect of 1,3-diaxial interactions in non-polar environments. However, the strength of this hydrogen bond and its influence on the overall stability can be modulated by the solvent environment.

Quantitative Conformational Analysis

The relative energies of the possible conformers of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran can be calculated using quantum mechanical methods. Below is a summary of hypothetical, yet plausible, quantitative data based on computational studies of similar substituted cyclic systems. These values are typically obtained from geometry optimization and frequency calculations at a reliable level of theory (e.g., DFT with a suitable basis set).

Table 1: Predicted Relative Energies of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran Conformers

| Conformer | Substituent Orientation (3-NH2, 4-OH) | Predicted Relative Energy (kcal/mol) in Gas Phase | Predicted Relative Energy (kcal/mol) in Water |

| Chair 1 | Diequatorial (e,e) | 0.00 (Reference) | 0.00 (Reference) |

| Chair 2 | Diaxial (a,a) | +4.5 - +6.0 | +3.0 - +4.5 |

| Twist-Boat | - | +5.5 - +7.0 | +5.0 - +6.5 |

| Boat | - | +6.5 - +8.0 | +6.0 - +7.5 |

Note: These values are estimations based on analogous systems. The energy of the diaxial conformer is expected to be lower in a polar solvent like water due to the solvent's ability to form intermolecular hydrogen bonds, which can compete with and weaken the intramolecular hydrogen bond that might partially stabilize the diaxial conformer in the gas phase.

Table 2: Key Intramolecular Interactions and Their Estimated Energetic Contribution

| Interaction Type | Conformer | Description | Estimated Energy (kcal/mol) |

| 1,3-Diaxial Repulsion | Diaxial (a,a) | Steric clash between the axial NH2 group and axial hydrogens at C2 and C6. | +2.0 - +3.0 |

| 1,3-Diaxial Repulsion | Diaxial (a,a) | Steric clash between the axial OH group and axial hydrogens at C2 and C5. | +1.5 - +2.5 |

| Intramolecular H-Bond | Diaxial (a,a) | Potential hydrogen bond between the axial NH2 and OH groups. | -1.0 - -2.5 |

| Gauche Interaction | Diequatorial (e,e) | Gauche interaction between the equatorial NH2 and OH substituents. | +0.4 - +0.8 |

Detailed Computational Protocol

A robust computational methodology is essential for accurately predicting the conformational stability of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran. The following protocol outlines a standard and reliable approach.

4.1. Software and Hardware

-

Quantum Chemistry Software: Gaussian, ORCA, Spartan, or any other software capable of performing DFT and ab initio calculations.

-

Hardware: A high-performance computing cluster is recommended for these calculations, especially for higher levels of theory and larger basis sets.

4.2. Computational Methodology

-

Initial Structure Generation:

-

Construct the 3D structures of the diequatorial and diaxial chair conformations of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran using a molecular builder.

-

Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain reasonable starting geometries.

-

-

Geometry Optimization and Frequency Calculations:

-

Perform full geometry optimizations and vibrational frequency calculations for all conformers using Density Functional Theory (DFT).

-

Recommended Functional: B3LYP or ωB97X-D (the latter is good for non-covalent interactions).

-

Recommended Basis Set: 6-311++G(d,p) or a larger basis set like aug-cc-pVTZ for higher accuracy. The inclusion of diffuse functions (++) is important for accurately describing hydrogen bonding.

-

The frequency calculations are crucial to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

-

Solvation Effects:

-

To model the effect of a solvent (e.g., water), re-run the geometry optimizations using an implicit solvent model.

-

Recommended Model: The Polarizable Continuum Model (PCM) or the SMD solvation model are widely used and reliable choices.

-

-

High-Accuracy Single-Point Energy Calculations (Optional but Recommended):

-

For more accurate relative energies, perform single-point energy calculations on the DFT-optimized geometries using a higher level of theory.

-

Recommended Methods: Møller-Plesset perturbation theory (MP2) or Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) with a large basis set (e.g., aug-cc-pVTZ).

-

-

Data Analysis:

-

Calculate the relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the conformers. The Gibbs free energy is the most relevant quantity for determining the equilibrium population of conformers at a given temperature.

-

Analyze the key geometrical parameters (bond lengths, bond angles, dihedral angles) and intramolecular interactions (e.g., hydrogen bond distances and angles).

-

Natural Bond Orbital (NBO) analysis can be employed to quantify the strength of the intramolecular hydrogen bond.

-

Visualizations

5.1. Conformational Equilibrium

Caption: Conformational equilibrium of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran.

5.2. Computational Workflow

Caption: Workflow for the theoretical calculation of conformational stability.

Conclusion

The conformational stability of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran is primarily governed by the preference for a diequatorial arrangement of its substituents in a chair conformation. While an intramolecular hydrogen bond may offer some stabilization to the diaxial conformer, it is unlikely to overcome the significant steric penalties associated with 1,3-diaxial interactions. The computational protocol detailed in this guide provides a reliable framework for obtaining quantitative insights into the conformational landscape of this important chemical moiety. The theoretical data generated through such studies are invaluable for understanding its behavior in biological systems and for the structure-based design of new and improved therapeutic agents.

Potential Biological Targets for Aminotetrahydropyran Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The aminotetrahydropyran scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into molecules designed to interact with a wide array of biological targets. Its three-dimensional structure and hydrogen bonding capabilities make it a valuable component for achieving high affinity and selectivity. This technical guide provides a comprehensive overview of the key biological targets of aminotetrahydropyran derivatives, detailing the experimental protocols used for their evaluation and presenting quantitative data to facilitate comparison and further research.

Kinase Inhibitors

Aminotetrahydropyran derivatives have demonstrated significant potential as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases such as cancer and inflammation.

Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5)

TGF-β signaling plays a critical role in cellular processes like proliferation, differentiation, and extracellular matrix production. Dysregulation of this pathway is linked to fibrosis and cancer. Aminotetrahydropyran-containing compounds have been developed as potent inhibitors of ALK5.[1]

Quantitative Data: ALK5 Inhibition

| Compound Class | Specific Derivative | Assay Type | Potency (IC50) | Reference |

| Pyridine-based | 12r | ALK5 Enzymatic Assay | 1.2 nM | [1] |

| Pyridine-based | GW6604 | ALK5 Autophosphorylation | 140 nM | [2] |

| Pyridine-based | GW6604 | PAI-1 Transcription (Cellular) | 500 nM | [2] |

| Imidazole-based | SB-525334 | ALK5 Kinase Assay | 14.3 nM | [3] |

| Pyrrolo[1,2-b]pyrazoles | Compound 6d | ALK5 Enzymatic Assay | 1.2 nM | [3] |

| Pyrido[2,3-d]pyrimidin-7-one | - | ALK5 Kinase Assay | 4 nM | [][5] |

| Pyrido[2,3-d]pyrimidin-7-one | - | TGF-β Cellular Assay | 18 nM | [][5] |

Experimental Protocols: ALK5 Inhibition Assays

-

ALK5 Autophosphorylation Assay: The kinase domain of ALK5 is expressed and purified. The enzyme is then incubated with a test compound and ATP. The level of autophosphorylation is measured, typically through methods like ELISA or radiometric assays, to determine the inhibitory effect of the compound.[2]

Signaling Pathway and Experimental Workflow

TGF-β signaling, its inhibition, and a corresponding assay workflow.

Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key regulator of the cell cycle, and its aberrant activity is often observed in cancer. Aminotetrahydropyran derivatives have been investigated as CDK2 inhibitors.

Quantitative Data: CDK2 Inhibition

| Compound Class | Specific Derivative | Assay Type | Potency (IC50) | Reference |

| 2-Arylaminopurines | Compound 73 | CDK2 Enzymatic Assay | 44 nM | [6] |

| 2-Aminopurines | Compound 11l | CDK2 Enzymatic Assay | 19 nM | [7] |

| (4-Pyrazolyl)-2-aminopyrimidines | Compound 17 | CDK2 Enzymatic Assay | 0.29 nM | [8] |

| Pyrazolo[3,4-b]pyridines | Compound 14g | CDK2/cyclin A2 Assay | 0.46 µM | [9] |

Experimental Protocols: CDK2 Inhibition Assays

-

CDK2/cyclin A2 Kinase Assay: The activity of the CDK2/cyclin A2 complex is measured using a luminescent kinase assay, such as the Kinase-Glo® platform. This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in signal indicates higher kinase activity, and thus, potent inhibitors will result in a higher luminescent signal.

Experimental Workflow

Workflow for a typical CDK2 inhibition assay.

Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MK-2)

MK-2 is a downstream target of the p38 MAPK signaling pathway and is involved in inflammatory responses. Aminopyrazine derivatives, which can incorporate aminotetrahydropyran-like structures, have been explored as MK-2 inhibitors.[10]

Quantitative Data: MK-2 Inhibition

| Compound Class | Potency (IC50) | Reference |

| 2,4-Diaminopyrimidine | as low as 19 nM | [11] |

| Aminopyrazine derivatives | low µM to sub-µM | [10] |

Experimental Protocols: MK-2 Inhibition Assays

-

In Vitro Kinase Assay: Recombinant MK-2 is incubated with a substrate (e.g., HSP27), ATP, and the test compound. The amount of ADP produced, which is proportional to kinase activity, is measured using a detection system like ADP-Glo™.

-

Cell-Based TNF-α Inhibition Assay: A human monocytic cell line (e.g., THP-1) is stimulated with lipopolysaccharide (LPS) in the presence of the test compound. The amount of TNF-α released into the cell culture supernatant is quantified by ELISA.

Mammalian Target of Rapamycin (mTOR)

mTOR is a serine/threonine kinase that regulates cell growth, proliferation, and survival. It exists in two complexes, mTORC1 and mTORC2.

Quantitative Data: mTOR Inhibition

| Compound Class | Specific Derivative | Target | Potency (IC50) | Reference |

| Imidazo[1,2-b]pyridazine | R23 | mTOR | 67 nM | [12] |

| Pyrazolo[3,4-d]pyrimidin-4-amine | OSI-027 | mTORC1 | 22 nM | [12] |

| Pyrazolo[3,4-d]pyrimidin-4-amine | OSI-027 | mTORC2 | 65 nM | [12] |

| Imidazoquinoline | BEZ-235 | mTOR | ~5 nM | [13] |

| Pyrimidine | PI-103 | mTORC1 | 20 nM | [13] |

| Pyrimidine | PI-103 | mTORC2 | 83 nM | [13] |

Experimental Protocols: mTOR Inhibition Assays

-

Biochemical mTOR Kinase Assay: The inhibitory activity against mTORC1 and mTORC2 is determined in cell-free assays using purified complexes and measuring the phosphorylation of specific substrates.

-

Cell-Based Phosphorylation Assay: The effect of inhibitors on the mTOR signaling pathway is assessed by measuring the phosphorylation levels of downstream targets such as S6 ribosomal protein and 4E-BP1 in cell lysates using Western blotting or ELISA.

Receptor Antagonists